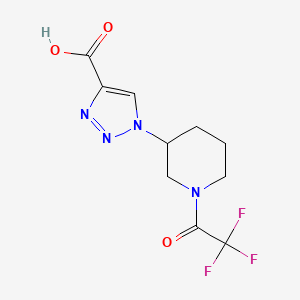

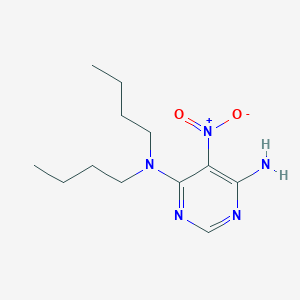

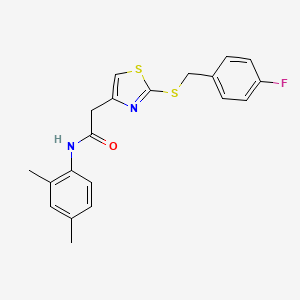

N,N-dibutyl-5-nitropyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions has been presented . This can be used to generate new purine libraries for drug discovery . The unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which produced disubstituted dialkyl/arylamine pyrimidines instead of the expected 6-alkoxy-4-alkylamine-5-nitropyrimidines, was investigated .Molecular Structure Analysis

The molecular formula of “N,N-dibutyl-5-nitropyrimidine-4,6-diamine” is C12H21N5O2 . The average mass is 267.327 Da and the monoisotopic mass is 267.169525 Da .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C12H21N5O2 . The average mass is 267.327 Da and the monoisotopic mass is 267.169525 Da .Scientific Research Applications

Synthesis of Tetrahydropteridine C6-stereoisomers

Chiral N1-protected vicinal diamines, derived from amino acids, were condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone. The nitro group was reduced, and the amine deprotected, leading to the stereospecific synthesis of 6(R)- and 6(S)-propyltetrahydropterin with high enantiomeric purity. This process demonstrates the compound's utility in stereospecific syntheses, offering potential applications in the development of new pharmaceuticals or materials with specific optical activities (S. W. Bailey et al., 1992).

Antiproliferative Activity

The compound was explored for its antiproliferative activity. Through a series of chemical transformations, including treatment with KCN and subsequent benzylation, significant cell growth inhibition on various cell lines (CCRF-CEM, HL-60, HeLa S3, and L1210) was observed. This highlights its potential for developing new anticancer agents (M. Otmar et al., 2004).

Ring Transformation Reactions

3-Methyl-5-nitropyrimidin-4(3H)-one, a related compound, shows significant reactivity with carbonyl compounds, leading to diverse ring transformations. Such transformations are critical in synthetic organic chemistry, offering pathways to various pyridines and pyrimidines, which are key structures in many drugs and materials (N. Nishiwaki et al., 2003).

Facile Synthesis of Functionalized Nitroenamines

The aminolysis of 1-methyl-5-nitropyrimidin-2(1H)-one demonstrates the facile synthesis of diimines of nitromalonaldehyde, highlighting the compound's role in creating nitrogen-rich heterocycles. Such compounds are valuable in pharmaceuticals and materials science for their diverse biological activities and functional properties (N. Nishiwaki et al., 1996).

properties

IUPAC Name |

4-N,4-N-dibutyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2/c1-3-5-7-16(8-6-4-2)12-10(17(18)19)11(13)14-9-15-12/h9H,3-8H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIVHPURGHJZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

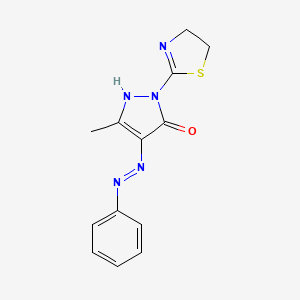

![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)

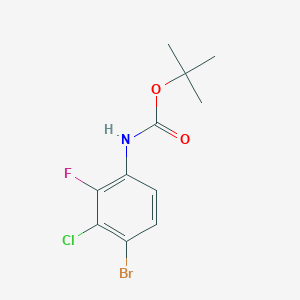

![N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2987038.png)

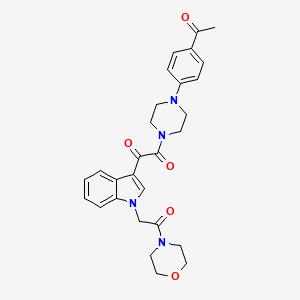

![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)

![N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2987040.png)

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isopropylpiperazino)methanone](/img/structure/B2987042.png)